(2-Bromo-3-methylphenyl)methanesulfonyl chloride
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Overview
Description
(2-Bromo-3-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of methanesulfonyl chloride, where the phenyl group is substituted with a bromine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-methylphenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-3-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions
Nucleophilic substitution: Pyridine or triethylamine as a base, with nucleophiles such as amines or alcohols.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: (2-Methylphenyl)methanesulfonyl chloride.
Oxidation: (2-Bromo-3-carboxyphenyl)methanesulfonyl chloride
Scientific Research Applications
(2-Bromo-3-methylphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Biology: In the modification of biomolecules for studying protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-3-methylphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-methylphenyl)methanesulfonyl chloride
- (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Uniqueness
(2-Bromo-3-methylphenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This positioning influences the compound’s reactivity and the types of products formed in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in synthetic applications .
Properties
Molecular Formula |
C8H8BrClO2S |
---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
(2-bromo-3-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4H,5H2,1H3 |
InChI Key |
SEOPUJQJDIYQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
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